molecular formula C17H25ClN2O6 B6573991 ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride CAS No. 1052408-69-1

ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride

Cat. No. B6573991
CAS RN: 1052408-69-1
M. Wt: 388.8 g/mol
InChI Key: AKKQGGKFIGTFCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H25ClN2O6 and its molecular weight is 388.8 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride is 388.1401142 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride: has shown promise as an anticancer agent. Researchers have designed and synthesized a series of related compounds based on the activity of indoles against cancer cell lines. These derivatives, bearing 3-N-fused heteroaryl moieties, were evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited significant anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase .

Microtubule-Targeting Agents

The indole nucleus, a privileged structural motif, plays a crucial role in the design of microtubule-targeting agents. These agents modulate microtubule assembly, leading to mitotic blockade and cell apoptosis. While many known indole-based antitubulin agents incorporate di- or trimethoxyphenyl groups at the 3-position of the indole moiety, compounds like ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride explore alternative bridging units such as sulfur, nitrogen, carbonyl, methylene, or amido. Investigating heteroaryl groups in this context could yield novel microtubule-targeting agents .

Synthesis of Chromeno [3,4-c]pyrazoles

The compound’s structure suggests potential applications in heterocyclic chemistry. Previous approaches using related nitrochromenes successfully synthesized chromeno [3,4-c]pyrazoles. These compounds exhibit diverse biological activities and are relevant in drug discovery. The versatility of ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride could be harnessed for similar syntheses .

Building Blocks for Drug Synthesis

The methylenedioxyphenyl group, present in the benzodioxole moiety, is often found in bioactive compounds. While 1,3-benzodioxole itself is not particularly important, derivatives containing this functional group play crucial roles in pharmaceuticals and pesticidesEthyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride could serve as a building block for drug synthesis, especially in the context of antidiabetic agents or other bioactive compounds .

Industrial-Scale Synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one

This compound is a key intermediate in the synthesis of the antidiabetic drug glimepiride . A practical and scalable synthetic route for 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one has been established, involving the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection. The industrial-scale synthesis of this intermediate could benefit from the versatility of ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride .

properties

IUPAC Name

ethyl 4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.ClH/c1-2-22-17(21)19-7-5-18(6-8-19)10-13(20)11-23-14-3-4-15-16(9-14)25-12-24-15;/h3-4,9,13,20H,2,5-8,10-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKQGGKFIGTFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC3=C(C=C2)OCO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

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